molecular formula C11H11N3O2S B12698060 1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-ethyl- CAS No. 83796-29-6

1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-ethyl-

Cat. No.: B12698060
CAS No.: 83796-29-6
M. Wt: 249.29 g/mol
InChI Key: SUNUOBINTKOGIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-ethyl- is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,4-thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-ethyl- typically involves the reaction of 1,3,4-thiadiazole derivatives with benzodioxole derivatives under specific conditions. One common method involves the use of vanadium oxide loaded on fluorapatite as a catalyst in a multicomponent reaction. This reaction is carried out in ethanol solvent at room temperature, yielding high product efficiency .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of green synthesis techniques and heterogeneous catalysts like vanadium oxide on fluorapatite suggests a move towards more sustainable and efficient production methods .

Chemical Reactions Analysis

Types of Reactions: 1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-ethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .

Scientific Research Applications

1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-ethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-ethyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the STAT3 enzyme, which plays a role in cancer cell proliferation. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cancer cell growth .

Comparison with Similar Compounds

  • 1,3,4-Thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-phenyl-
  • 1,3,4-Thiadiazolo-[3,2-α]-pyrimidine-6-carbonitrile

Comparison: Compared to similar compounds, 1,3,4-thiadiazol-2-amine, 5-(1,3-benzodioxol-5-yl)-N-ethyl- is unique due to its specific substitution pattern, which imparts distinct biological activities. For example, its N-ethyl substitution enhances its solubility and bioavailability, making it more effective in biological applications .

Properties

CAS No.

83796-29-6

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-yl)-N-ethyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H11N3O2S/c1-2-12-11-14-13-10(17-11)7-3-4-8-9(5-7)16-6-15-8/h3-5H,2,6H2,1H3,(H,12,14)

InChI Key

SUNUOBINTKOGIQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NN=C(S1)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.